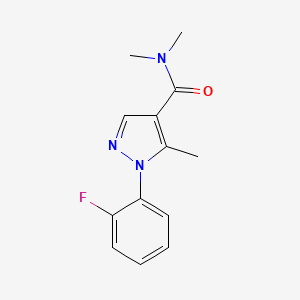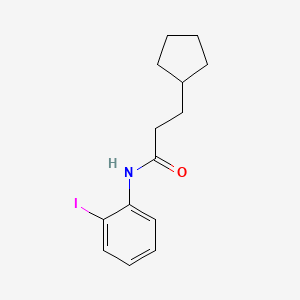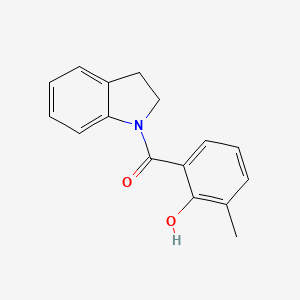![molecular formula C15H18N2O3 B7474188 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as PDMP, is a small molecule inhibitor that has been widely used in scientific research. PDMP has shown promising results in inhibiting the synthesis of glycosphingolipids, which are involved in various physiological and pathological processes.
Mécanisme D'action
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. By inhibiting this enzyme, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione reduces the production of glycosphingolipids and alters their composition. This can lead to changes in cell signaling, adhesion, and migration, which can have implications for disease pathogenesis.
Biochemical and Physiological Effects:
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Inhibition of glycosphingolipid synthesis by 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to alter the composition of glycosphingolipids in cell membranes, which can affect their function. In addition, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-inflammatory effects and has been used to study the role of glycosphingolipids in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to be effective in inhibiting glycosphingolipid synthesis in a variety of cell types and animal models. However, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has some limitations for lab experiments. It is not specific to glucosylceramide synthase and can inhibit other enzymes involved in glycosphingolipid synthesis. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has shown promising results in inhibiting glycosphingolipid synthesis and has potential applications in the treatment of various diseases. Future research should focus on developing more specific inhibitors of glycosphingolipid synthesis and studying the role of glycosphingolipids in disease pathogenesis. In addition, the use of 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in combination with other therapies should be explored to enhance its therapeutic potential.
Méthodes De Synthèse
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dimethylphenol with chloromethyl methyl ether to form 2,5-dimethylphenoxy methyl ether. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a base to form 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.
Applications De Recherche Scientifique
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been widely used in scientific research to study the role of glycosphingolipids in various physiological and pathological processes. Glycosphingolipids are important components of cell membranes and are involved in cell signaling, adhesion, and migration. Abnormalities in glycosphingolipid metabolism have been linked to various diseases, including cancer, neurodegenerative disorders, and lysosomal storage disorders. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the synthesis of glycosphingolipids and has been used to study the role of these molecules in disease pathogenesis.
Propriétés
IUPAC Name |
6-[(2,5-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-6-11(2)13(7-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYSLHGXGCMUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)






![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)



